![molecular formula C23H21N3O3S2 B2582924 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-77-9](/img/structure/B2582924.png)

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

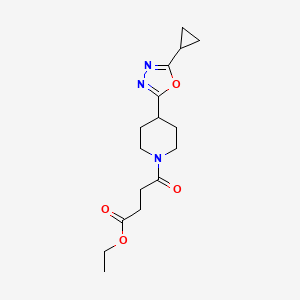

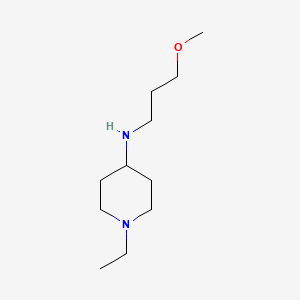

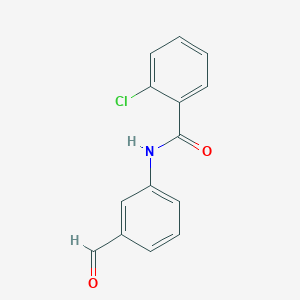

“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzamide group, which is a type of amide .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and benzamide groups would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its molecular structure and the conditions under which it’s used or stored. For example, it might participate in reactions involving the benzothiazole ring or the benzamide group .Scientific Research Applications

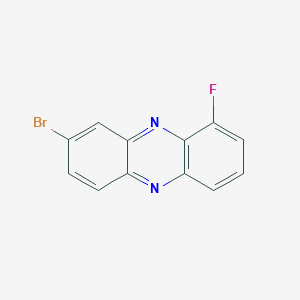

Molecular Docking and Computational Studies

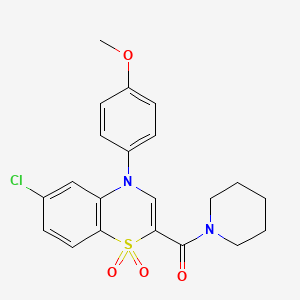

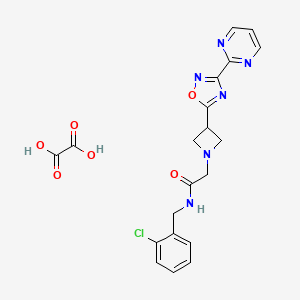

Computational calculations and molecular docking studies have demonstrated the potential of sulfonamide derivatives, which include structurally related compounds, in antimalarial activity and inhibition of COVID-19. These studies focus on the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, showing significant antimalarial activity and exhibiting promising binding energy against SARS-CoV-2 targets due to the presence of benzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups (Fahim & Ismael, 2021).

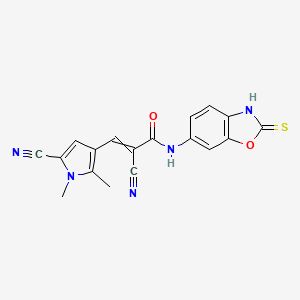

Anticancer Activity

N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541) was identified as a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), showing robust in vivo efficacy in carcinoma models. This highlights the potential of related compounds in cancer therapy due to their structural similarity and targeted kinase inhibition properties (Borzilleri et al., 2006).

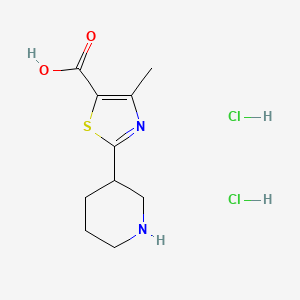

Synthesis and Characterization of Heterocyclic Compounds

Research into heterocyclic compounds, including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and related derivatives, demonstrates the versatility of the benzothiazol-2-yl and pyridin-2-ylmethyl groups in synthesizing biologically active molecules. These studies contribute to the development of novel compounds with potential pharmaceutical applications (Krauze et al., 2007).

Development of Insecticidal Agents

A series of biologically active heterocyclic compounds incorporating the sulfonamide-bearing thiazole moiety have been synthesized, showing potent toxic effects against the cotton leafworm, Spodoptera littoralis. This research underscores the utility of these structural motifs in developing effective insecticidal agents (Soliman et al., 2020).

Anticancer Agents Synthesis

Substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized and evaluated as anticancer agents, demonstrating the significance of structural features like the pyridin-2-ylmethyl group in medicinal chemistry research (Redda et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-15-12-20-21(13-16(15)2)30-23(25-20)26(14-18-6-4-5-11-24-18)22(27)17-7-9-19(10-8-17)31(3,28)29/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXWTMFBDKZACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)

![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)

![N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2582852.png)

![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2582861.png)

![N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582862.png)